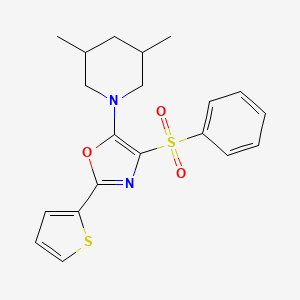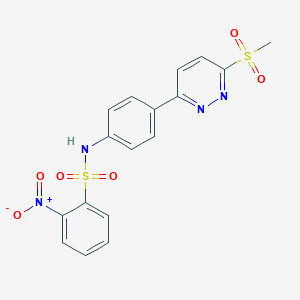![molecular formula C17H23N3O4S2 B2766377 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-phenylmethanesulfonylpiperidine CAS No. 2034388-41-3](/img/structure/B2766377.png)
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-phenylmethanesulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-phenylmethanesulfonylpiperidine is a synthetic organic compound that features both sulfonyl and imidazole functional groups. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-phenylmethanesulfonylpiperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: Starting from a suitable piperidine precursor.
Introduction of the benzylsulfonyl group: This could be achieved through sulfonylation reactions using reagents like benzylsulfonyl chloride.
Attachment of the imidazole group: This step might involve the use of 1,2-dimethylimidazole and appropriate sulfonylation reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The imidazole and piperidine rings might participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogenating agents and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Aplicaciones Científicas De Investigación
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-phenylmethanesulfonylpiperidine could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly if it exhibits biological activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cellular processes. The sulfonyl and imidazole groups could play key roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(benzylsulfonyl)piperidine: Lacks the imidazole group, which might result in different biological activity.
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine: Lacks the benzylsulfonyl group, potentially altering its chemical reactivity and applications.
Uniqueness
The combination of benzylsulfonyl and imidazole groups in 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-phenylmethanesulfonylpiperidine might confer unique properties, such as enhanced biological activity or specific chemical reactivity, making it a compound of interest for further study.
Propiedades
IUPAC Name |
4-benzylsulfonyl-1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-14-18-17(12-19(14)2)26(23,24)20-10-8-16(9-11-20)25(21,22)13-15-6-4-3-5-7-15/h3-7,12,16H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAZTEMBCUUDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)
![2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide](/img/structure/B2766298.png)

![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2766304.png)
![3-(2-oxo-2-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766306.png)
![2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2766309.png)

![3-(benzenesulfonyl)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide](/img/structure/B2766313.png)
![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2766315.png)
![1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B2766316.png)
